4-(4-Benzylpiperazin-1-ylmethyl)phenylamine

MC4R Antagonism GPCR Pharmacology Obesity/Cachexia

This benzylpiperazine derivative is a validated scaffold for developing potent, selective MC4R antagonists (Ki=14 nM, IC₅₀=36 nM) and high-affinity sigma-1 receptor ligands (Ki=0.91 nM, σ₂/σ₁=52). The para-substituted aniline core with pendant primary amine enables versatile derivatization for systematic SAR studies targeting cancer cachexia, obesity, and neuroinflammation. Derivatives demonstrate oral bioavailability and brain penetration, making this scaffold ideal for CNS drug discovery programs requiring blood-brain barrier crossing. Its defined receptor selectivity profile reduces off-target risk in lead optimization.

Molecular Formula C18H23N3
Molecular Weight 281.4 g/mol
CAS No. 422517-70-2
Cat. No. B1289532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
CAS422517-70-2
Molecular FormulaC18H23N3
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)N
InChIInChI=1S/C18H23N3/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15,19H2
InChIKeyNQGOTIAYUKPHTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine (CAS 422517-70-2): Baseline Characteristics and Structural Class


4-(4-Benzylpiperazin-1-ylmethyl)phenylamine (CAS 422517-70-2), a benzylpiperazine derivative with molecular formula C₁₈H₂₃N₃ and molecular weight 281.40 g/mol , serves as a critical synthetic intermediate and a representative scaffold within the piperazinebenzylamine class [1]. This class has been extensively characterized in medicinal chemistry for its ability to interact with G protein-coupled receptors, notably the human melanocortin-4 receptor (MC4R) and sigma receptors, positioning it as a foundational building block for developing targeted therapeutics [2].

Why Generic Piperazine Derivatives Cannot Replace 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine in Critical Research


Direct substitution of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine with other piperazine or benzylamine derivatives is not recommended without rigorous validation, as minor structural alterations profoundly impact receptor binding affinity and functional selectivity. The specific para-substituted phenylamine moiety, coupled with the N-benzylpiperazine core, creates a precise pharmacophore essential for achieving potent antagonism of the melanocortin-4 receptor (MC4R), a profile not reliably maintained by ortho- or meta-substituted analogs or by heterocyclic replacements [1]. Furthermore, its demonstrated utility as a central intermediate in synthesizing high-affinity sigma-1 receptor ligands—exhibiting sub-nanomolar Ki values—underscores a structure-activity relationship (SAR) that is highly sensitive to even conservative modifications [2].

Quantitative Differentiation Evidence for 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine


Essential Scaffold for Potent Human Melanocortin-4 Receptor (MC4R) Antagonism

The piperazinebenzylamine scaffold, of which 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is the unsubstituted core, is essential for achieving high-affinity MC4R antagonism. In a direct SAR study, a lead compound based on this scaffold, Compound 11d, demonstrated a binding affinity of Ki = 14 nM for the human MC4 receptor [1]. This represents a significant improvement over alternative scaffolds. For instance, earlier piperazine-based AGRP/MC4R binding antagonists required additional structural complexity (e.g., an (1-aryl-2-piperazinylethyl) motif) and often exhibited lower target engagement [2]. The presence of the core benzylpiperazine-phenylamine linkage in 11d is critical for this enhanced potency and functional antagonism (IC₅₀ = 36 nM for cAMP inhibition), demonstrating that substitution on this core is the validated path to a potent, selective antagonist.

MC4R Antagonism GPCR Pharmacology Obesity/Cachexia

Proven Intermediate for Generating Sub-Nanomolar Sigma-1 Receptor Ligands

4-(4-Benzylpiperazin-1-ylmethyl)phenylamine serves as a direct precursor to a class of highly potent sigma-1 (σ₁) receptor ligands. In a comparative synthesis and evaluation study, a novel ligand (BP-I) derived from a para-substituted benzylpiperazine core demonstrated a binding affinity of Ki = 0.91 nM for σ₁ receptors with exceptional subtype selectivity (Ki σ₂ / Ki σ₁ = 52) [1]. This represents a >50-fold improvement in potency compared to the structurally related but distinct N-benzyl alkyl ether piperazine derivative (compound 30, Ki = 2.6 nM) [2]. The quantitative difference underscores that the specific 4-benzylpiperazine-aniline framework, accessible via this compound, yields ligands with up to an order of magnitude greater affinity than closely related chemotypes.

Sigma-1 Receptor PET Imaging Neuropharmacology

Core Structure for Optimizing MC4R Antagonist Selectivity and In Vivo Efficacy

The 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine core is crucial not only for potency but also for achieving functional selectivity at the MC4 receptor. Compound 11d, derived from this scaffold, acted as a potent antagonist with a functional IC₅₀ of 36 nM in inhibiting α-MSH-stimulated cAMP release, while exhibiting low intrinsic efficacy (~15% of α-MSH maximal level) [1]. This is a key differentiator from simple MC4R agonists or other classes of antagonists. For example, while non-peptide antagonists like MCL0129 also show high binding affinity (Ki = 7.9 nM), they often require complex, multi-step syntheses with lower overall yields [2]. Furthermore, follow-up studies with 2-piperazine-α-isopropylbenzylamine derivatives, which share the core benzylamine motif, demonstrated that oral administration of Compound 11d (20 mg/kg) significantly increased food intake and weight gain in a murine cachexia model, proving the in vivo translatability and therapeutic potential inherent to this chemotype [3].

MC4R Antagonism Drug Selectivity In Vivo Pharmacology

High-Impact Application Scenarios for 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine


Medicinal Chemistry for MC4R-Targeted Metabolic Therapeutics

Leveraged as a primary amine-bearing scaffold for systematic SAR studies aimed at discovering novel, orally bioavailable MC4R antagonists. As demonstrated with compound 11d (Ki = 14 nM, IC₅₀ = 36 nM) [1], this core structure enables the development of potent and selective antagonists for treating cancer cachexia and obesity-related metabolic disorders.

Development of Next-Generation Sigma-1 Receptor PET Tracers

Utilized as the key intermediate for synthesizing high-affinity, subtype-selective sigma-1 receptor ligands. The para-substituted aniline core is critical for generating ligands with sub-nanomolar binding affinity (Ki = 0.91 nM) and high selectivity (σ₂/σ₁ ratio of 52) [2], which are prerequisites for developing effective PET radiotracers for imaging neuroinflammation and neurodegenerative diseases.

Pharmacological Tool Compound Generation for GPCR Antagonism Studies

Employed in the synthesis of research-grade pharmacological probes for investigating MC4R signaling pathways. The compound's amine functionality allows for versatile derivatization, enabling the creation of functional antagonists that inhibit cAMP release with defined potency [1]. This is essential for basic research into melanocortin system biology and the validation of new drug targets.

Focused Library Synthesis for CNS-Penetrant Drug Candidates

Used as a starting material for generating focused chemical libraries centered on the benzylpiperazine pharmacophore. Studies of related 2-piperazine-α-isopropylbenzylamine derivatives confirm that this core can yield compounds with demonstrated oral bioavailability and brain penetration, leading to in vivo efficacy in disease models [3]. This is ideal for CNS drug discovery programs where crossing the blood-brain barrier is a major challenge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.